molecular formula C13H6ClF3N2O B12082919 2-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinonitrile

2-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinonitrile

Cat. No.: B12082919
M. Wt: 298.65 g/mol
InChI Key: REEJWZRINFOCTB-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinonitrile is an organic compound that belongs to the class of phenylpyridines These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronicotinonitrile and 3-(trifluoromethoxy)phenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 2-chloronicotinonitrile with 3-(trifluoromethoxy)phenylboronic acid.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up using industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, with conditions such as heating or the use of a base.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

2-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the trifluoromethoxy group can enhance its binding affinity and selectivity for certain targets, while the nitrile group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the nitrile group provides a site for further chemical modifications.

Properties

Molecular Formula

C13H6ClF3N2O

Molecular Weight

298.65 g/mol

IUPAC Name

2-chloro-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carbonitrile

InChI

InChI=1S/C13H6ClF3N2O/c14-12-9(6-18)4-10(7-19-12)8-2-1-3-11(5-8)20-13(15,16)17/h1-5,7H

InChI Key

REEJWZRINFOCTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(N=C2)Cl)C#N

Origin of Product

United States

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